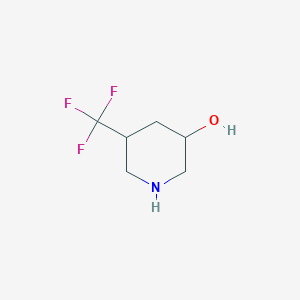

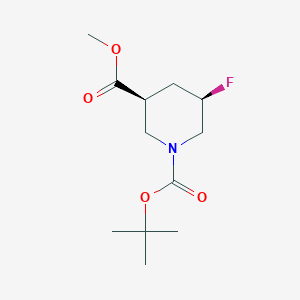

5-Trifluoromethyl-piperidin-3-ol

Overview

Description

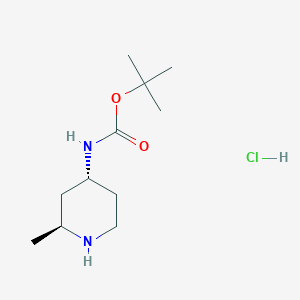

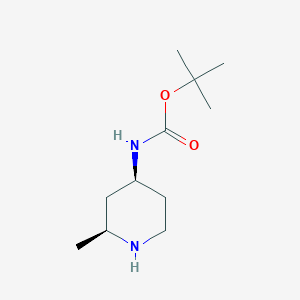

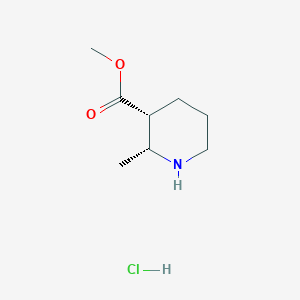

5-Trifluoromethyl-piperidin-3-ol is a useful research compound. Its molecular formula is C6H10F3NO and its molecular weight is 169.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Trifluoromethyl-piperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Trifluoromethyl-piperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optics Applications : 3,5-DPPP, a derivative of piperidin-4-one, has been synthesized and characterized. This compound offers potential applications in nonlinear optics due to its stable molecular structure and hydrogen bonds (Doss et al., 2017).

Pharmacological Inhibitors : 4-(3-indolyl-alkyl)piperidine derivatives are identified as potent and selective inhibitors of 5-HT uptake into rat brain synaptosomes and human blood platelets. These compounds do not affect noradrenaline or dopamine uptake, highlighting their specificity (Le Fur & Uzan, 1977).

Synthesis of Substituted Piperidines : A study demonstrated a stereoselective synthesis of 3-substituted 2-(trifluoromethyl)piperidines from (trifluoromethyl)prolinols using an aziridinium intermediate (Rioton et al., 2015).

Synthesis of Aminopyrroles : The 2H-azirine ring expansion strategy effectively synthesizes trifluoromethyl-substituted aminopyrroles, which can be transformed into other derivatives (Khlebnikov et al., 2018).

Chiral Resolution : The Chiralpak IA column effectively resolves the four stereomers of a related compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, demonstrating the importance of hydrogen bonding and π-interactions in chiral resolution (Ali et al., 2016).

Antibacterial Activity : An environmentally friendly process for synthesizing 3,5-dispirosubstituted piperidines showed satisfactory antibacterial activity, indicating potential for new antibiotic development (Lohar et al., 2016).

Catalytic Trifluoromethoxylation : A study developed a catalytic trifluoromethoxylation method for obtaining 3-OCF3 substituted piperidines from unactivated alkenes, using Pd(CH3CN)2Cl2 as catalyst and AgOCF3 as the trifluoromethoxide source (Chen et al., 2015).

Protoporphyrinogen IX Oxidase Inhibitors : Trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors show similar structural characteristics, suggesting comparable inhibitory effects (Li et al., 2005).

properties

IUPAC Name |

5-(trifluoromethyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)4-1-5(11)3-10-2-4/h4-5,10-11H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWMHVACINVUCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Trifluoromethyl-piperidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate](/img/structure/B8191836.png)

![cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate](/img/structure/B8191838.png)